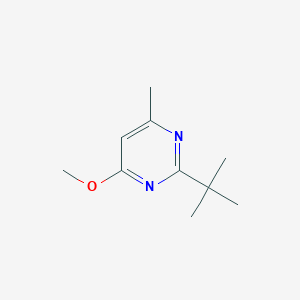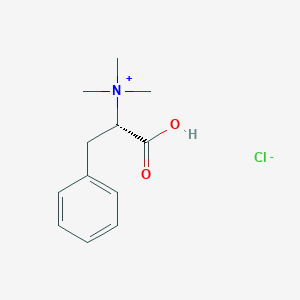
Ethyl 4-ethylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethylnicotinate is an organic compound belonging to the class of esters. It is derived from nicotinic acid (also known as niacin) and is characterized by the presence of an ethyl group attached to the fourth position of the nicotinic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and ethanol with a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the ester is formed as a result of the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of toluene as a solvent. Nicotinic acid, absolute ethanol, and an esterification solid acid catalyst (such as HND230) are added to toluene. The mixture is stirred at a temperature range of 50-65°C for 3-6 hours. After the reaction is complete, the mixture is cooled, and the catalyst is recovered by filtration. The solvent is then removed under reduced pressure to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-ethylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed to yield nicotinic acid and ethanol.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 4-ethylnicotinate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-ethylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Similar to this compound, methyl nicotinate is an ester of nicotinic acid but with a methyl group instead of an ethyl group.
Ethyl nicotinate: This compound is another ester of nicotinic acid with an ethyl group but without the additional ethyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position of the nicotinic acid ring, which can influence its chemical properties and reactivity compared to other esters of nicotinic acid.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
ethyl 4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-11-7-9(8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
RUHYKLLGFDSOPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


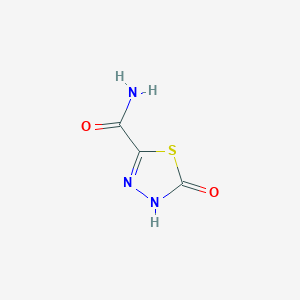
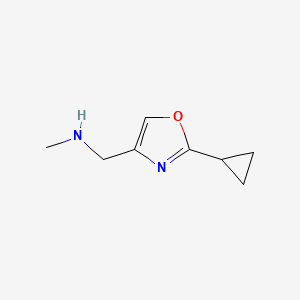


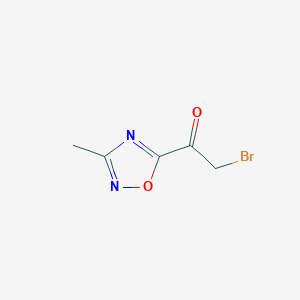
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)

